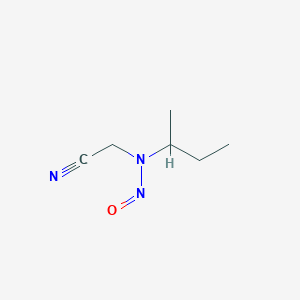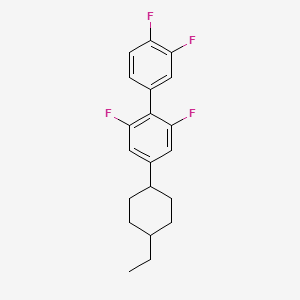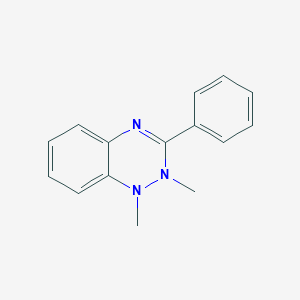![molecular formula C12H13F3INO3 B14282618 Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- CAS No. 154138-43-9](/img/structure/B14282618.png)
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is a complex organic compound with the molecular formula C12H13F3INO3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves multiple steps. One common method includes the reaction of 2-iodo-4,5-dimethoxyphenethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated compounds.
科学的研究の応用
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmission and receptor interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The iodo-dimethoxyphenyl group may enhance binding affinity and specificity, leading to targeted effects on biological pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the iodo-dimethoxyphenyl group.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Features additional trifluoroacetyl groups.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is unique due to the presence of both trifluoroacetamide and iodo-dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
154138-43-9 |
|---|---|
分子式 |
C12H13F3INO3 |
分子量 |
403.14 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13F3INO3/c1-19-9-5-7(8(16)6-10(9)20-2)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
PIHKDHLQQJXMKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


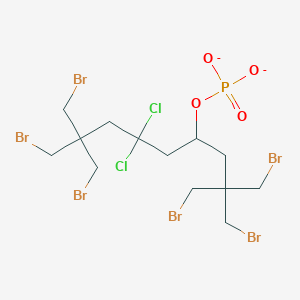
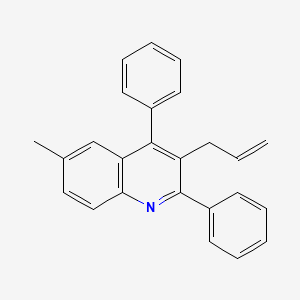
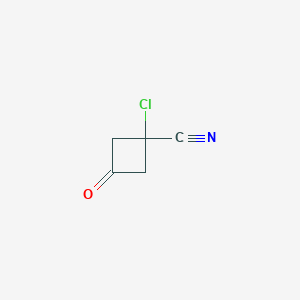

![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)

![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
